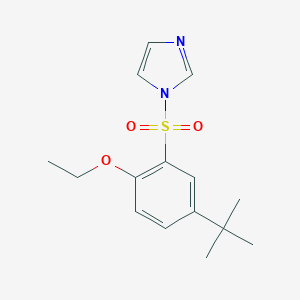
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole, also known as TBSI, is a chemical compound that has been extensively used in scientific research for its unique properties. TBSI is a sulfonamide compound that has been synthesized using various methods, and it has been found to have a wide range of applications in the field of biochemistry and pharmacology.
Mechanism of Action
Target of Action
It is known that the compound has a similar structure to etoxazole , which is a mite growth inhibitor. Therefore, it’s possible that 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole may also target similar biochemical pathways.
Mode of Action
Based on its structural similarity to etoxazole, it might interfere with the normal development and reproduction of mites by inhibiting their molting process .
Biochemical Pathways
Based on its structural similarity to etoxazole, it might affect the pathways related to the molting process of mites .
Result of Action
Based on its structural similarity to etoxazole, it might inhibit the normal development and reproduction of mites .
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole in lab experiments is its ability to selectively inhibit the activity of proteases. This allows researchers to study the role of proteases in various biological processes. However, this compound has some limitations, including its potential toxicity to cells and its limited solubility in water.
Future Directions
There are several future directions for the use of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole in scientific research. One potential direction is the development of this compound-based therapies for cancer and other diseases. Another potential direction is the use of this compound as a tool for studying the role of proteases in various biological processes. Additionally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research.
Synthesis Methods
There are various methods for synthesizing 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole, including the reaction of 5-tert-butyl-2-ethoxyphenol with p-toluenesulfonyl chloride and imidazole in the presence of a base. Another method involves the reaction of 5-tert-butyl-2-ethoxyphenol with p-toluenesulfonyl isocyanate and imidazole. Both methods result in the formation of this compound, which is a white crystalline solid.
Scientific Research Applications
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonylimidazole has been widely used in scientific research as a tool for studying various biological processes. It has been used as a protease inhibitor, and it has been found to inhibit the activity of various proteases, including cathepsin B, cathepsin L, and papain. This compound has also been used as a fluorescent probe for detecting protease activity in cells. Additionally, this compound has been used as a photosensitizer for photodynamic therapy, which is a treatment method for cancer.
properties
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-5-20-13-7-6-12(15(2,3)4)10-14(13)21(18,19)17-9-8-16-11-17/h6-11H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGMGEJSLMQPMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

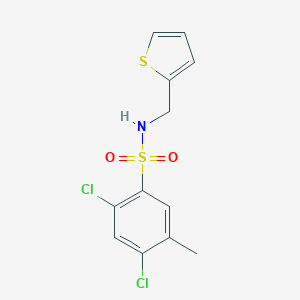
amine](/img/structure/B345395.png)
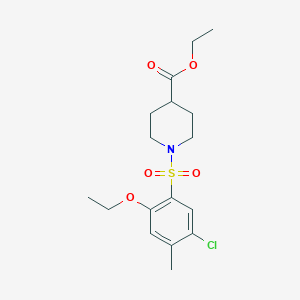


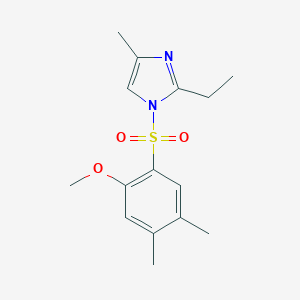
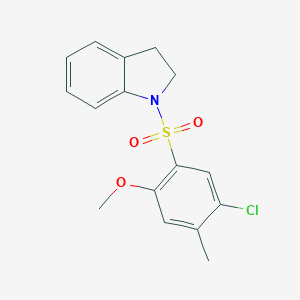
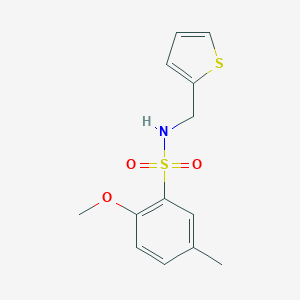
![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-2-ethyl-4-methylimidazole](/img/structure/B345414.png)
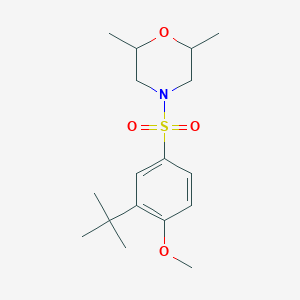
![[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B345417.png)
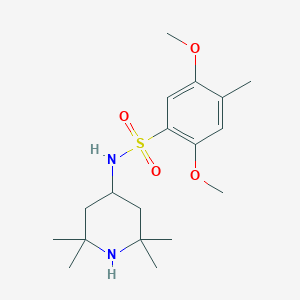
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B345420.png)
![Ethyl 4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345421.png)